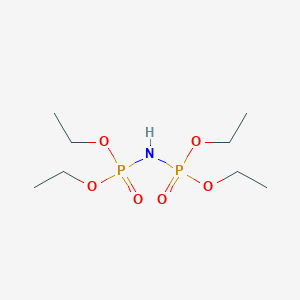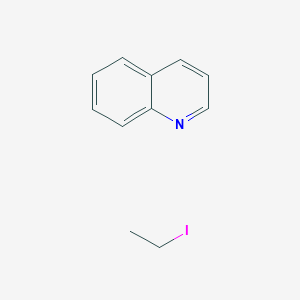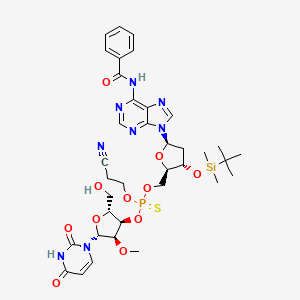
O-(((2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-3-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)methyl) O-(2-cyanoethyl) O-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(hydroxymethyl)-4-methoxytetrahydrofuran-3-yl) phosphorothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound O-(((2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-3-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)methyl) O-(2-cyanoethyl) O-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(hydroxymethyl)-4-methoxytetrahydrofuran-3-yl) phosphorothioate is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including benzamido, purinyl, and phosphorothioate, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the purinyl and pyrimidinyl intermediates, followed by their functionalization with benzamido and tert-butyldimethylsilyl groups. The final step involves the formation of the phosphorothioate linkage, which is achieved through a series of phosphorylation and thiolation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of hydroxyl and methoxy groups makes it susceptible to oxidation reactions.
Reduction: The cyanoethyl group can be reduced to primary amines under appropriate conditions.
Substitution: The benzamido and tert-butyldimethylsilyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and nucleic acid binding.
Medicine: The compound’s unique properties may be explored for drug development, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, the benzamido and purinyl groups may interact with nucleic acids or proteins, influencing their function. The phosphorothioate linkage can also play a role in modulating the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- O-(((2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl) O-(2-cyanoethyl) O-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(hydroxymethyl)-4-methoxytetrahydrofuran-3-yl) phosphate
- O-(((2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-3-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)methyl) O-(2-cyanoethyl) O-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(hydroxymethyl)-4-methoxytetrahydrofuran-3-yl) phosphorodithioate
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which confer specific chemical properties and reactivity. The presence of both purinyl and pyrimidinyl moieties, along with the phosphorothioate linkage, makes it distinct from other similar compounds. These features may enhance its potential for specific applications in scientific research and industry.
Propiedades
Fórmula molecular |
C36H47N8O11PSSi |
|---|---|
Peso molecular |
858.9 g/mol |
Nombre IUPAC |
N-[9-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[2-cyanoethoxy-[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxyphosphinothioyl]oxymethyl]oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C36H47N8O11PSSi/c1-36(2,3)58(5,6)55-23-17-27(44-21-40-28-31(38-20-39-32(28)44)42-33(47)22-11-8-7-9-12-22)52-25(23)19-51-56(57,50-16-10-14-37)54-29-24(18-45)53-34(30(29)49-4)43-15-13-26(46)41-35(43)48/h7-9,11-13,15,20-21,23-25,27,29-30,34,45H,10,16-19H2,1-6H3,(H,41,46,48)(H,38,39,42,47)/t23-,24+,25+,27+,29+,30+,34+,56?/m0/s1 |
Clave InChI |
OAEPPGCXNUXJBU-KTMSLTCISA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(OCCC#N)O[C@@H]2[C@H](O[C@H]([C@@H]2OC)N3C=CC(=O)NC3=O)CO)N4C=NC5=C(N=CN=C54)NC(=O)C6=CC=CC=C6 |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CC(OC1COP(=S)(OCCC#N)OC2C(OC(C2OC)N3C=CC(=O)NC3=O)CO)N4C=NC5=C(N=CN=C54)NC(=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Dimethyl-2h-furo[3,4-b]pyran-4,7(3h,5h)-dione](/img/structure/B14755159.png)
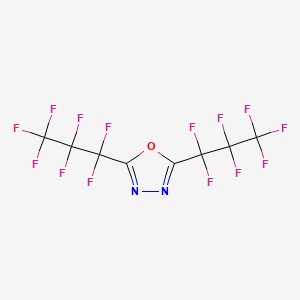
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodec-3-enethioate](/img/structure/B14755177.png)
![4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one](/img/structure/B14755180.png)
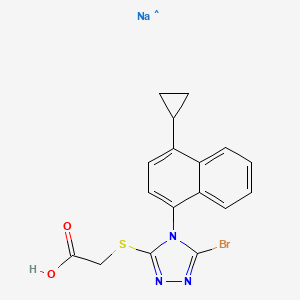

![10,29-Diazaundecacyclo[22.14.2.22,5.03,20.04,17.06,15.09,14.021,39.025,34.028,33.036,40]dotetraconta-1,3(20),4,6(15),7,9(14),10,12,16,18,21(39),22,24(40),25(34),26,28(33),29,31,35,37,41-henicosaene](/img/structure/B14755195.png)
![N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline](/img/structure/B14755202.png)

![1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine](/img/structure/B14755208.png)
![[1,4]Dioxino[2,3-b][1,4]dioxine](/img/structure/B14755212.png)
